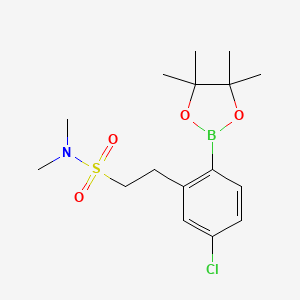![molecular formula C6H16N4 B13889606 2-[3-(Dimethylamino)propyl]guanidine CAS No. 44956-39-0](/img/structure/B13889606.png)
2-[3-(Dimethylamino)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)propyl]guanidine is an organic compound with the molecular formula C6H15N3 It is a derivative of guanidine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]guanidine typically involves the reaction of 3-(dimethylamino)propylamine with a guanidine precursor. One common method is the guanylation reaction, where the amine reacts with an activated guanidine precursor under mild conditions. For example, the reaction can be carried out using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Dimethylamino)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
2-[3-(Dimethylamino)propyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving protein modification and DNA interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Dimethylamino)propyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. For example, it may enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
Uniqueness
2-[3-(Dimethylamino)propyl]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
44956-39-0 |
|---|---|
Formule moléculaire |
C6H16N4 |
Poids moléculaire |
144.22 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
Clé InChI |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


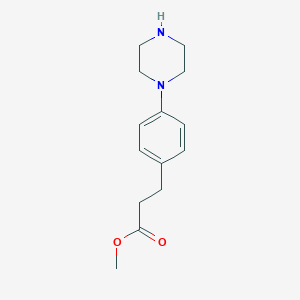

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

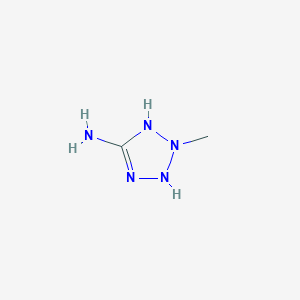
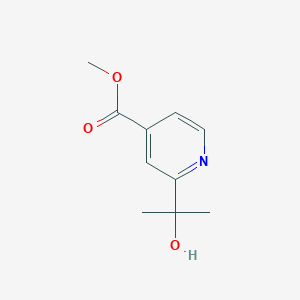
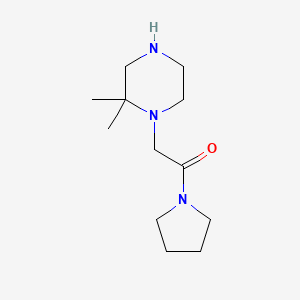
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
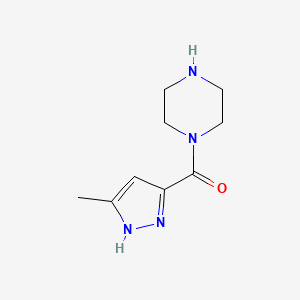
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
